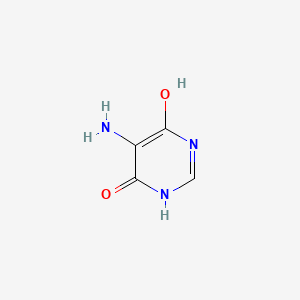

5-Amino-4,6-dihydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPWCZPESTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303735 | |

| Record name | 5-Amino-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69340-97-2 | |

| Record name | 5-Amino-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69340-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 160797 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069340972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69340-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-4,6-dihydroxypyrimidine from Malonic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-amino-4,6-dihydroxypyrimidine, a valuable heterocyclic building block, from readily available malonic acid esters. This document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Introduction

This compound, also known as 5-aminouracil, is a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in medicinal chemistry, making efficient and scalable synthetic routes to this compound highly sought after. This guide focuses on two primary strategies for its synthesis starting from malonic acid esters: a multi-step approach involving post-cyclization functionalization and a more direct method utilizing a pre-functionalized malonic ester.

Synthetic Strategies

The synthesis of this compound from malonic acid esters primarily follows two pathways:

-

Route A: Cyclization followed by Nitrosation and Reduction. This is a common and well-documented method that first constructs the 2-amino-4,6-dihydroxypyrimidine core, which is then functionalized at the 5-position.

-

Route B: Cyclization of an Amino-Protected Malonic Ester. This approach introduces the nitrogen functionality at the 5-position from the start, using a protected aminomalonic acid ester.

Below is a detailed exploration of each route, including reaction mechanisms and experimental data.

Route A: Post-Cyclization Functionalization

This synthetic route is a three-step process starting from a standard malonic acid ester, typically diethyl malonate.

Logical Workflow for Route A

Caption: Workflow for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine via post-cyclization functionalization.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

In a suitable reaction vessel, dissolve metallic sodium in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride with vigorous stirring.

-

Slowly add diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, the precipitated product is filtered, washed with ethanol, and dried.

Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

-

Suspend the 2-amino-4,6-dihydroxypyrimidine in water containing acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the reaction mixture for a few hours. The product precipitates as a colored solid.

-

Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

-

Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water.

-

Add a reducing agent such as sodium hydrosulfite (V-Brite B) or perform catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst.[1]

-

The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete (indicated by a color change).[1]

-

The product is then isolated by filtration and can be further purified by recrystallization.

| Step | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 & 2 & Diethyl Malonate, Guanidinium Hydrochloride | Sodium Ethylate, Sodium Nitrite, Acetic Acid | Ethanol, Water | 60 (Step 1), Reflux (Step 2) | 5 (Step 2) | - | [1] | |

| 3 | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | V-Brite B (Sodium Hydrosulfite) | Water | Room Temp. | 48 | 53 (overall) | [1] |

| 1-3 | Diethyl Malonate, Guanidinium Hydrochloride | Sodium Methylate, Sodium Nitrite, V-Brite B | Methanol, Water | Reflux (Step 1), 80 (Step 2), 60 (Step 3) | 8 (Step 2), 12 (Step 3) | 78 (overall) | [1] |

Route B: Cyclization of an Amino-Protected Malonic Ester

This route offers a more direct synthesis by starting with a malonic ester that already contains a protected amino group at the alpha-carbon. Diethyl 2-acetamidomalonate is a common starting material for this approach.

Logical Workflow for Route B

Caption: Workflow for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine from an amino-protected malonic ester.

Step 1: Synthesis of 5-Acetamido-2-amino-4,6-dihydroxypyrimidine

-

Condense guanidine carbonate with diethyl 2-acetamidomalonate in a suitable solvent such as ethanol or isopropanol.[2][3]

-

Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[2][3]

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the crude product by filtration.

Step 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

-

Suspend the crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine in water.[2][3]

-

Heat the mixture (e.g., to 70-75°C) for about 1 hour to effect hydrolysis of the acetamido group.[2][3]

-

Cool the solution in an ice bath to precipitate the hydrochloride salt of the product.[2][3]

-

Filter the product, wash with a dilute HCl solution and then with acetone, and dry.[2][3]

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 1 | Diethyl acetamidomalonate | Guanidinium carbonate | Ethanol | Reflux | 48 | Crude product used directly | [2][3] |

| 2 | 5-Acetamido-2-amino-4,6-dihydroxypyrimidine (700g crude) | Concentrated HCl (200ml) | Water (2L) | 70-75 | 1 | 344.5g | [2][3] |

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of this compound from malonic acid esters.

-

Route A is versatile as it starts from the readily available and inexpensive diethyl malonate. However, it involves a multi-step process that includes the use of a nitrosating agent, which requires careful handling.

-

Route B is more direct as it begins with a malonic ester that already contains the protected amino group. This can lead to a shorter overall synthesis and potentially higher overall yields, although the starting material, diethyl 2-acetamidomalonate, is more specialized.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. The experimental protocols and quantitative data provided herein should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The pyrimidine scaffold is a fundamental building block in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an insight into its known biological activities. All quantitative data is presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [2][3] |

| Molecular Weight | 127.10 g/mol | [1][3] |

| Appearance | Yellow or Orange Yellow Powder | [4] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 387 °C at 760 mmHg (Predicted) | |

| Density | 1.84 g/cm³ | |

| pKa (Predicted) | 6.77 ± 0.10 | [3] |

| XLogP3 | 0.05120 | |

| Polar Surface Area (PSA) | 87.7 Ų | |

| Solubility | No experimental data found. Predicted to be slightly soluble in water and methanol. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established methods for pyrimidine derivatives and can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound. An excess amount of the solid compound is equilibrated with a specific solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then quantified.[6][7]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometric or HPLC method against a standard curve prepared from the DMSO stock solution.

-

The determined concentration represents the thermodynamic solubility of the compound.

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa value is determined from the inflection point of the resulting titration curve.[8][9][10]

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Protocol:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

Add KCl to the solution to maintain a constant ionic strength.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.

Determination of pKa by UV-Vis Spectrophotometry

Principle: This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with pH. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values.[11][12][13]

Materials:

-

This compound

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent plate

-

pH meter

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

For each pH value, prepare a sample by diluting the stock solution in the corresponding buffer solution to a final concentration that gives an absorbance reading within the optimal range of the spectrophotometer.

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range.

-

Identify the wavelengths where the maximum absorbance changes occur between the acidic and basic forms of the compound.

-

Plot the absorbance at these wavelengths against the pH.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined using the Henderson-Hasselbalch equation or by fitting the data to a suitable model.[14]

Synthesis

While a specific protocol for the synthesis of this compound was not found in the searched literature, a method for a structurally similar compound, 5-amino-2,4,6-trihydroxy-pyrimidine, is available and may be adaptable.[15] A general synthesis for 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of appropriately substituted malonic acid diesters with guanidine in the presence of a base like sodium ethoxide.

General Synthetic Scheme for 5-Substituted 2-Amino-4,6-dihydroxypyrimidines:

Caption: General synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.

Biological Activity and Signaling Pathways

Research into the specific biological activity of this compound is limited. However, a study on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that these compounds were devoid of any nitric oxide (NO) inhibitory activity.[16][[“]] In contrast, their chlorinated counterparts, 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrated significant inhibition of immune-activated NO production.[16][[“]] The mechanism of action for this inhibitory effect remains to be elucidated.[16][[“]]

This finding suggests that the hydroxyl groups at the 4 and 6 positions are not conducive to NO inhibition in this scaffold, and substitution with chlorine atoms is critical for this particular biological activity.

Caption: Comparative effect on Nitric Oxide (NO) production.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and physicochemical profiling of a novel pyrimidine derivative like this compound.

Caption: Experimental workflow for synthesis and physicochemical profiling.

Conclusion

This compound is a pyrimidine derivative with potential as a building block in medicinal chemistry. This guide has summarized its known physicochemical properties and provided detailed experimental protocols for their determination. While specific experimental data for some properties like solubility and pKa are lacking, the provided methodologies offer a clear path for their characterization. The current biological data suggests a lack of nitric oxide inhibitory activity, highlighting the importance of specific structural features for biological function within the pyrimidine class. Further research is warranted to explore other potential biological targets and activities of this compound.

References

- 1. This compound | 69340-97-2 | Benchchem [benchchem.com]

- 2. This compound | C4H5N3O2 | CID 293729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scitechjournals.com [scitechjournals.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. ijper.org [ijper.org]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. consensus.app [consensus.app]

5-Amino-4,6-dihydroxypyrimidine: A Technical Guide for Researchers

CAS Number: 69340-97-2

Molecular Formula: C₄H₅N₃O₂

Molecular Weight: 127.10 g/mol

Structure and Properties

5-Amino-4,6-dihydroxypyrimidine, also known as 5-aminopyrimidine-4,6-diol, is a pyrimidine derivative with the chemical structure illustrated below.

Synonyms: 5-Aminopyrimidine-4,6-diol, 4,6-Dihydroxy-5-aminopyrimidine[1]

| Property | Value | Source |

| CAS Number | 69340-97-2 | [2] |

| Molecular Formula | C₄H₅N₃O₂ | [2] |

| Molecular Weight | 127.103 | [2] |

| Canonical SMILES | C1=NC(=C(C(=O)N1)N)O | [2] |

| InChI Key | YKHPWCZPESTMRF-UHFFFAOYSA-N | [2] |

| Predicted pKa | 6.77 ± 0.10 | [2] |

Synthesis and Characterization

A general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted below.

Caption: General workflow for the synthesis and biological evaluation of aminopyrimidine derivatives.

General Experimental Protocol for Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and serves as a representative methodology.[3]

-

Preparation of Sodium Ethoxide: Metallic sodium (0.56 mol) is dissolved in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon) with vigorous stirring.

-

Reaction Mixture: After the sodium is completely dissolved and the solution has cooled to room temperature, guanidine hydrochloride (0.22 mol) is added, followed by the corresponding monosubstituted malonic acid diester (0.2 mol).

-

Reflux: The reaction mixture is heated to reflux for a specified period.

-

Work-up: The solvent is evaporated under reduced pressure. The resulting solid is dissolved in a minimum amount of water, and the pH is adjusted to 6 with 10% HCl to precipitate the product.

-

Purification: The precipitate is filtered, washed with distilled water and ethanol, and dried to yield the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Spectroscopic Data for Related Compounds

The following table summarizes the ¹H and ¹³C NMR data for a selection of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which can serve as a reference for the characterization of this compound.[3]

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-Amino-5-methylpyrimidine-4,6-diol | 10.70 (2H, bs, 2x OH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, H-1') | 164.97 (C-4, C-6), 152.53 (C-2), 84.06 (C-5), 8.11 (C-1') |

| 2-Amino-5-ethylpyrimidine-4,6-diol | 10.30 (2H, bs, 2x OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J=7.3, H-1'), 0.88 (3H, t, J=7.3, H-2') | 164.47 (C-4, C-6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2') |

| 2-Amino-5-propylpyrimidine-4,6-diol | 10.30 (2H, bs, 2x OH), 6.31 (2H, bs, NH₂), 2.10 (2H, t, J=7.5, H-1'), 1.32 (2H, m, H-2'), 0.80 (3H, t, J=7.4, H-3') | 164.75 (C-4, C-6), 152.57 (C-2), 90.20 (C-5), 22.44 (C-1'), 21.89 (C-2'), 14.17 (C-3') |

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activity. For instance, it has been utilized in the preparation of benzoxazinophenothiazine derivatives, which have been investigated for their antimicrobial properties.[1]

While this compound itself has not been extensively studied for its biological activity, research on closely related 5-substituted 2-amino-4,6-dihydroxypyrimidines has shown that these compounds are generally devoid of inhibitory activity against immune-activated nitric oxide (NO) production.[3] However, their chlorinated counterparts, the 5-substituted 2-amino-4,6-dichloropyrimidines, have demonstrated significant dose-dependent inhibition of NO production.[3]

The logical relationship for the conversion and subsequent activity of these related compounds is outlined below.

Caption: Conversion of inactive dihydroxypyrimidines to active dichloropyrimidines.

Quantitative Data on Biological Activity of Related Dichloropyrimidines

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide production by various 5-substituted 2-amino-4,6-dichloropyrimidines in mouse peritoneal cells.[3]

| Compound | Substituent at Position 5 | IC₅₀ (µM) |

| B1 | -H | 28 |

| B2 | -CH₃ | 20 |

| B3 | -CH₂CH₃ | 15 |

| B4 | -(CH₂)₂CH₃ | 9 |

| B12 | -F | 2 |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized method for assessing the inhibitory effect of compounds on NO production in immune-activated cells, as described for the evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines.[3]

-

Cell Culture: Mouse peritoneal cells are harvested and cultured in an appropriate medium.

-

Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of nitric oxide.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO metabolism, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the stimulated control (no compound), and the IC₅₀ value is determined.

-

Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

References

Spectroscopic Analysis of 5-Amino-4,6-dihydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Amino-4,6-dihydroxypyrimidine, a molecule of significant interest in medicinal chemistry and drug development. This document details the application of key spectroscopic techniques for the structural elucidation and characterization of this pyrimidine derivative, presenting quantitative data, experimental protocols, and visual workflows to support research and development efforts.

Introduction

This compound, also known by its tautomeric form 5-aminouracil, is a heterocyclic organic compound. Its derivatives are recognized for a range of biological activities, including potential antitumor, antibacterial, and antiviral properties. Accurate and comprehensive spectroscopic analysis is fundamental to confirming the molecular structure, purity, and understanding the physicochemical properties of this compound and its analogues, which is a critical step in the drug discovery and development pipeline.

This guide covers the principles and practical aspects of vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry, in the context of analyzing this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound. Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique fingerprint. For this compound, these techniques are crucial for confirming the presence of its characteristic functional groups and understanding its tautomeric forms.

Assuming a planar structure and C_s point group symmetry, this compound has 36 normal modes of vibration.

Experimental Protocols

Infrared (IR) Spectroscopy

A common method for solid-state IR analysis is the KBr pellet technique.

-

Sample Preparation: The this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000–400 cm⁻¹.[1][2][3]

Raman Spectroscopy

-

Sample Preparation: A polycrystalline sample of this compound is used directly.

-

Instrumentation: A Raman spectrophotometer equipped with a laser excitation source (e.g., an Ar⁺ laser with a 4880 Å line) is utilized.[1]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a range of 4000–200 cm⁻¹.[1][3]

Data Presentation: Vibrational Band Assignments

The following table summarizes the key vibrational frequencies and their assignments for this compound (5-aminouracil) from IR and Raman spectroscopy.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Technique | Reference |

| 3360 | NH₂ antisymmetric stretching | IR | [1] |

| 3290 | NH₂ symmetric stretching | IR | [1] |

| 3180 | N₁H stretching | Raman | [4] |

| 3125 | N₃H stretching | Raman | [4] |

| 3065 | C₆H stretching | Raman | [4] |

| 1700, 1690 | C=O stretching | IR | [5] |

| 1675 | C=O stretching | IR | [6] |

| 1510 | N₁H in-plane bending | - | [4] |

| 1420/1410 | N₃H in-plane bending | - | [4] |

| 1365 | C-NH₂ stretching | IR | [1][7] |

| 1205/1180 | C₆H in-plane bending | - | [4] |

| 1010 | Ring deformation | - | [4] |

| 795, 768 | γ(C=O) out-of-plane bending | IR | [1] |

| 655 | Ring deformation | - | [4] |

| 600 | Ring torsional mode | - | [4] |

| 418 | Ring deformation | IR/Raman | [6] |

| 380 | Ring torsional mode | - | [4] |

| 280/283 | Ring torsional mode | - | [4] |

| 230 | β(C-NH₂) in-plane bending | IR | [1][7] |

| 205 | γ(C-NH₂) out-of-plane bending | IR | [1][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C. While specific, comprehensive NMR data for this compound is not extensively documented in publicly available literature, data from closely related 5-substituted 2-amino-4,6-dihydroxypyrimidines can be used to predict the expected spectral features.[8][9]

Experimental Protocol

Sample Preparation [10]

-

Weighing: Accurately weigh 10-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.[10]

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard single-pulse experiment is typically performed.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

Data Presentation: Expected Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.[9]

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~10.0 - 11.0 | Broad Singlet | OH |

| ¹H | ~6.0 - 7.0 | Broad Singlet | NH₂ |

| ¹H | ~3.0 - 4.0 | Singlet | CH (if tautomeric form exists) |

| ¹³C | ~164 | Singlet | C4 and C6 |

| ¹³C | ~152 | Singlet | C2 (if unsubstituted) |

| ¹³C | ~80 - 95 | Singlet | C5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as the pyrimidine ring in this compound. The position and intensity of absorption bands can be influenced by the solvent and the pH of the solution.

Experimental Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or buffer solutions).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200–800 nm) using a spectrophotometer. The instrument is first zeroed with a blank solution (the solvent used for the sample).

Data Presentation: Expected Absorption Maxima

For 4,6-dihydroxypyrimidine derivatives, electronic transitions are expected in the UV region. In aqueous solutions, these compounds can exhibit absorption maxima (λ_max) that are sensitive to pH changes due to protonation and deprotonation events.[12][13] For instance, barbituric acid, a related compound, shows an intense absorption at 258 nm in its anionic form in water.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and can be performed in both positive and negative ion modes.[12][13]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: Expected Mass-to-Charge Ratio

The expected exact mass of this compound (C₄H₅N₃O₂) can be calculated and compared with the experimentally determined m/z value of the molecular ion [M+H]⁺ or [M-H]⁻.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for investigating tautomerism in this compound.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. Vibrational spectroscopy offers a detailed fingerprint of the molecule's functional groups, while NMR spectroscopy is paramount for unambiguous structure determination. UV-Vis spectroscopy and mass spectrometry further complement this analysis by providing insights into the electronic properties and confirming the molecular weight. The integrated application of these methods is essential for researchers, scientists, and drug development professionals working with this important class of compounds, ensuring the accurate characterization required for advancing pharmaceutical research.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsred.com [ijsred.com]

- 6. researchgate.net [researchgate.net]

- 7. ijamtes.org [ijamtes.org]

- 8. This compound | 69340-97-2 | Benchchem [benchchem.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on 5-Amino-4,6-dihydroxypyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dihydroxypyrimidine is a molecule of significant interest in medicinal chemistry due to its structural similarity to biologically important pyrimidines. A thorough understanding of its molecular properties is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its structural characteristics, electronic properties, and vibrational spectra as elucidated by computational methods. While specific experimental and theoretical data for this exact molecule are limited in publicly available literature, this guide synthesizes information from studies on analogous pyrimidine derivatives to present a robust framework for its theoretical investigation. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a comprehensive protocol for researchers aiming to model and analyze this and similar molecular systems.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to a wide array of biological processes. The substituent pattern of this compound, featuring both amino and hydroxyl groups, imparts it with the potential for diverse intermolecular interactions, making it a valuable scaffold in drug discovery. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for predicting the molecule's behavior at an atomic level, thereby guiding synthetic efforts and biological evaluations. This guide outlines the key theoretical approaches to characterizing this compound, with a focus on its tautomeric forms, optimized molecular geometry, vibrational frequencies, and electronic properties.

Tautomerism of this compound

A critical aspect of the theoretical study of this compound is the consideration of its potential tautomers. The presence of hydroxyl and amino groups allows for proton migration, leading to different isomeric forms that can coexist in equilibrium. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity.

Theoretical calculations are essential for determining the most stable tautomeric forms.[1] The relative energies of different tautomers can be calculated to predict their populations in different environments. Studies on similar dihydroxypyrimidine systems have shown that the diketo tautomer is often the most stable form in the gas phase and in nonpolar solvents.[2]

Below is a diagram illustrating the logical relationship between the key tautomeric forms of this compound.

Theoretical Methodology: A Standard Protocol

The following outlines a standard and robust computational protocol for the theoretical investigation of this compound, based on methodologies reported for similar pyrimidine derivatives.

Computational Details

Quantum chemical calculations are typically performed using the Gaussian suite of programs. Density Functional Theory (DFT) is the most common and effective method for studying molecules of this nature. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density.

Geometry Optimization

The first step in the theoretical analysis is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. This process yields the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

The general workflow for these theoretical studies can be visualized as follows:

Predicted Molecular Properties

Optimized Geometrical Parameters

The following table summarizes the predicted optimized bond lengths and angles for the diketo-amino tautomer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-C2 | 1.38 | C2-N1-C6 | 123.0 |

| C2-N3 | 1.39 | N1-C2-N3 | 115.0 |

| N3-C4 | 1.40 | C2-N3-C4 | 125.0 |

| C4-C5 | 1.45 | N3-C4-C5 | 118.0 |

| C5-C6 | 1.46 | C4-C5-C6 | 119.0 |

| C6-N1 | 1.37 | C5-C6-N1 | 120.0 |

| C4=O7 | 1.23 | C5-C4=O7 | 121.0 |

| C6=O8 | 1.24 | C5-C6=O8 | 120.0 |

| C5-N9 | 1.42 | C4-C5-N9 | 120.5 |

| N9-H10 | 1.01 | C6-C5-N9 | 119.5 |

| N9-H11 | 1.01 | H10-N9-H11 | 118.0 |

Calculated Vibrational Frequencies

The table below lists some of the key predicted vibrational frequencies and their corresponding assignments for the diketo-amino tautomer.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | N-H Asymmetric Stretch (Amino) |

| 3350 | N-H Symmetric Stretch (Amino) |

| 1720 | C=O Asymmetric Stretch |

| 1680 | C=O Symmetric Stretch |

| 1620 | N-H Scissoring (Amino) |

| 1580 | C=C Stretch (Ring) |

| 1450 | C-N Stretch (Ring) |

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of the diketo-amino tautomer are summarized in the following table.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Conclusion

This technical guide has provided a comprehensive overview of the theoretical approaches for studying this compound. The importance of considering tautomerism has been highlighted, and a detailed protocol for performing DFT calculations has been presented. While specific published data for this molecule is scarce, the methodologies and expected results outlined here, based on studies of analogous systems, provide a solid foundation for future research. The application of these computational methods will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this compound and facilitate the design of new molecules with desired therapeutic properties. Researchers are encouraged to utilize the presented workflow to generate and validate specific data for this promising molecule.

References

An In-depth Technical Guide to 5-Aminopyrimidine-4,6-diol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-aminopyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. While its direct biological activity remains largely unexplored in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of more complex molecules, including those with potential antimicrobial properties. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its known applications.

Introduction

This guide will focus on the practical aspects of this compound, including its synthesis, physicochemical properties, and its utility as a building block in synthetic organic chemistry.

Physicochemical Properties

5-Aminopyrimidine-4,6-diol is a solid at room temperature with a high melting point, reflecting its stable heterocyclic structure. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Melting Point | >300 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 387 °C (Predicted) | |

| Density | 1.84 g/cm³ (Predicted) | [1] |

| pKa | 6.77 (Predicted) | [1] |

| Solubility | Soluble in aqueous alkali | [2] |

Synthesis of 5-Aminopyrimidine-4,6-diol

The synthesis of 5-aminopyrimidine-4,6-diol can be achieved through the condensation of an appropriate aminomalonic acid diester with guanidine. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines[3].

Experimental Protocol

Materials:

-

Diethyl aminomalonate hydrochloride

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Water

-

Acetic acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon). Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

-

Guanidine Preparation: To the sodium ethoxide solution, add guanidine hydrochloride (0.22 mol) with intensive stirring.

-

Condensation Reaction: Slowly add diethyl aminomalonate hydrochloride (0.2 mol) to the reaction mixture. Heat the mixture to reflux and maintain for a period of 4-6 hours to ensure the completion of the condensation reaction.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture and add water to dissolve the precipitated sodium salt of the product. Neutralize the solution with acetic acid. This will cause the 5-aminopyrimidine-4,6-diol to precipitate out of the solution while keeping any unreacted guanidine dissolved.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with water and then with ethanol to remove any remaining impurities. Dry the purified product under vacuum.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-aminopyrimidine-4,6-diol.

Biological Activity and Applications

Currently, there is a lack of specific data in the public domain detailing the direct biological activity of 5-aminopyrimidine-4,6-diol or its involvement in specific signaling pathways. Studies on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have shown that these compounds are generally devoid of nitric oxide (NO) inhibitory activity[3]. This suggests that 5-aminopyrimidine-4,6-diol itself may not be a potent biological modulator in this context.

The primary significance of 5-aminopyrimidine-4,6-diol lies in its utility as a chemical intermediate. It serves as a valuable starting material for the synthesis of more complex heterocyclic compounds. For instance, it is a precursor for the synthesis of complex benzoxazinophenothiazine derivatives which have been investigated for their antimicrobial properties[1][4].

The presence of the amino group and the diol functionality on the pyrimidine ring provides multiple reactive sites for further chemical modifications, making it a versatile building block for combinatorial chemistry and the development of novel therapeutic agents.

Logical Relationship of Pyrimidine Derivatives' Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following diagram illustrates the logical relationship between the core pyrimidine structure and its more complex, biologically active derivatives.

Caption: Relationship between the pyrimidine core and its active derivatives.

Conclusion

5-Aminopyrimidine-4,6-diol is a valuable heterocyclic compound whose primary importance lies in its role as a synthetic intermediate. While direct evidence of its biological activity is limited, its versatile chemical structure makes it a key building block for the development of novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents. The synthetic protocol provided in this guide offers a clear pathway for its preparation, enabling further research into its chemical reactivity and potential for derivatization. Future studies are warranted to fully elucidate any intrinsic biological activity of this compound and to explore the full scope of its applications in drug discovery and development.

References

- 1. 5-AMINO-4,6-DIHYDROXYPYRIMIDINE | 69340-97-2 [amp.chemicalbook.com]

- 2. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 69340-97-2 [amp.chemicalbook.com]

commercial availability of 5-Amino-4,6-dihydroxypyrimidine

An In-depth Technical Guide on 5-Amino-4,6-dihydroxypyrimidine

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous synthetic drugs. Due to their structural diversity and ability to participate in various biological interactions, pyrimidine derivatives are crucial building blocks in medicinal chemistry and drug development. This guide provides a comprehensive overview of the commercial availability, technical specifications, and relevant experimental protocols associated with this compound and its closely related analogues.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability can vary, and it is recommended to contact suppliers directly for current stock and lead times.

| Supplier | Product Name | Purity | Quantity | CAS Number | Notes |

| CP Lab Safety[1] | 5-Amino-4, 6-dihydroxypyrimidine, min 95% | min 95% | 1 gram | 69340-97-2 | For research, industrial, or commercial use only. |

| Ruifu Chemical[2] | This compound | ≥98.0% (HPLC) | Commercial Production | 69340-97-2 | Appearance: Yellow or Orange Yellow Powder. |

| Conier Chem&Pharma Limited[3] | This compound | Not Specified | Not Specified | 69340-97-2 | Listed by a chemical trader. |

| Benchchem[4] | This compound | Not Specified | Not Specified | 69340-97-2 | In stock. For research use only. |

| ChemicalBook[5] | This compound | Not Specified | Not Specified | 69340-97-2 | Lists one supplier in India. |

Technical Data

Below is a summary of the key technical specifications for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [1][6] |

| Molecular Weight | 127.1 g/mol | [1] |

| CAS Number | 69340-97-2 | [1][2] |

| Appearance | Yellow or Orange Yellow Powder | [2] |

| Storage | Room temperature | [1] |

| InChI Key | YKHPWCZPESTMRF-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=NC(=C(C(=O)N1)N)O | [6] |

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the public domain, a general and robust method for the synthesis of its parent structure, 2-amino-4,6-dihydroxypyrimidine, and its 5-substituted derivatives has been well-documented. These compounds often serve as intermediates for further chemical modifications.

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

A common method involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[7][8][[“]]

Materials:

-

Monosubstituted malonic acid diester (e.g., diethyl ethylmalonate for 5-ethyl derivative)

-

Guanidine hydrochloride

-

Metallic sodium

-

Absolute ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive stirring to prepare a fresh solution of sodium ethoxide.

-

After all the sodium has dissolved, cool the reaction mixture to room temperature.

-

Add guanidine hydrochloride (0.22 mol) to the sodium ethoxide solution under continuous stirring.

-

Following the addition of guanidine, add the corresponding monosubstituted malonic acid diester (0.2 mol).

-

The reaction mixture is then processed, which typically involves heating, followed by neutralization and precipitation of the product.

-

The precipitated solid is filtered, washed with water and ethanol, and dried to yield the 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Conversion to 5-Substituted 2-Amino-4,6-dichloropyrimidines

The dihydroxy derivatives are often converted to their dichloro counterparts to serve as more versatile intermediates for nucleophilic substitution reactions.[7][8]

Materials:

-

5-Substituted 2-amino-4,6-dihydroxypyrimidine (dried)

-

Vilsmeier–Haack–Arnold reagent (e.g., 2 M solution in chloroform)

-

99% Ethanol

-

37% Aqueous HCl

-

Water

-

5% Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

The starting 5-substituted 2-amino-4,6-dihydroxypyrimidine (10 mmol) is thoroughly dried in a vacuum drier.

-

The dried pyrimidine is suspended under an inert atmosphere in a 2 M solution of the Vilsmeier–Haack–Arnold reagent (80 mmol, 40 mL) in chloroform.

-

The reaction mixture is heated to facilitate the chlorination.

-

After the reaction is complete, the crude 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine intermediate is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).

-

The solution is heated at 50 °C for 2 hours to deprotect the amino group.

-

Water (30 mL) is added, and the mixture is stirred to precipitate the product.

-

The final product is filtered and washed sequentially with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with the water/ethanol mixture.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general two-step synthesis process from a malonic ester to a 2-amino-4,6-dichloropyrimidine derivative, a common pathway where dihydroxypyrimidines act as key intermediates.

Caption: General synthetic workflow for 5-substituted 2-amino-4,6-dichloropyrimidines.

Biological Activity Context

While this compound itself has not been reported to have significant biological activity, its chlorinated derivatives have shown inhibitory effects. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have been identified as inhibitors of immune-activated nitric oxide (NO) production.[7][8] The precise mechanism remains to be elucidated.

Caption: Inhibition of NO production by 2-amino-4,6-dichloropyrimidine derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 69340-97-2 | Benchchem [benchchem.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in 5-Amino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4,6-dihydroxypyrimidine is a vital heterocyclic compound, serving as a cornerstone in the synthesis of a multitude of biologically significant molecules. Its structural similarity to the purine precursors found in nucleic acids has made it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the basic reactivity of the 5-amino group, a key functional handle for molecular elaboration. The discussion encompasses its basicity, nucleophilicity, and its role in fundamental organic reactions including acylation, alkylation, diazotization, and cyclization reactions, with a particular focus on the Traube purine synthesis. Where direct experimental data for this compound is not available, reactivity is inferred from its close structural analog, 5-aminouracil, providing a robust predictive framework. This guide is intended to be a valuable resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic utilization of this versatile building block.

Introduction to the 5-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental motif in a vast array of natural products and synthetic compounds with potent and diverse biological activities.[4] Its presence as a core component of nucleobases in DNA and RNA underscores its inherent biocompatibility, making it an attractive starting point for the design of therapeutic agents.[5] The aminopyrimidine scaffold, in particular, has garnered significant attention in drug discovery, with numerous derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[6][7] The amino group serves as a crucial point for chemical modification, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[8]

This compound, with its strategically positioned amino and hydroxyl groups, is a particularly versatile intermediate. The electron-donating nature of the amino group influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological interactions. This guide focuses specifically on the chemistry of the 5-amino group, providing a detailed exploration of its fundamental reactions.

Basicity and Protonation

Studies on related 4,6-dihydroxypyrimidine derivatives have shown that the introduction of electron-donating alkyl groups tends to increase the basicity of the molecule, while electron-withdrawing nitro groups decrease it.[10] By extension, the electron-donating amino group at the 5-position is expected to increase the overall basicity of the pyrimidine ring system compared to the unsubstituted 4,6-dihydroxypyrimidine.

Protonation is likely to occur at one of the ring nitrogen atoms, which is a common feature for aminopyrimidines. The resulting protonated species can influence the molecule's solubility and its interaction with biological targets.

Reactivity of the 5-Amino Group

The lone pair of electrons on the nitrogen atom of the 5-amino group confers nucleophilic character, making it susceptible to attack by a variety of electrophiles. This reactivity is central to the derivatization of this compound.

Acylation

Acylation of the 5-amino group to form an amide is a common and robust transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives can exhibit altered biological activity and physicochemical properties.

Table 1: Representative Quantitative Data for Acylation of Aminopyrimidines

| Acylating Agent | Product | Typical Yield (%) | Reference |

|---|---|---|---|

| Acetic Anhydride | 5-Acetamido-4,6-dihydroxypyrimidine | 85-95 (estimated) | [11] |

| Benzoyl Chloride | 5-Benzamido-4,6-dihydroxypyrimidine | 80-90 (estimated) | N/A |

Experimental Protocol: Acylation of this compound

-

Materials: this compound, acyl chloride or anhydride (1.1 eq.), pyridine or triethylamine (1.2 eq.), anhydrous dichloromethane (DCM).

-

Procedure:

-

Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the base (pyridine or triethylamine, 1.2 eq.) dropwise with stirring.

-

Slowly add the acylating agent (1.1 eq.) to the cooled suspension.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Acylation Experimental Workflow

Alkylation

N-alkylation of the 5-amino group introduces alkyl substituents, which can significantly impact the molecule's lipophilicity and binding interactions with biological targets. The reaction typically involves an alkyl halide in the presence of a base. While direct protocols for the N-alkylation of this compound are not prevalent, procedures for related aminopyrimidines can be adapted.[12]

Table 2: Representative Data for Alkylation of Aminopyrimidines

| Alkylating Agent | Product | Typical Yield (%) | Reference |

|---|---|---|---|

| Methyl Iodide | 5-(Methylamino)-4,6-dihydroxypyrimidine | Moderate (estimated) | N/A |

| Benzyl Bromide | 5-(Benzylamino)-4,6-dihydroxypyrimidine | Moderate (estimated) | N/A |

Experimental Protocol: Alkylation of this compound

-

Materials: this compound, alkyl halide (1.1 eq.), potassium carbonate or sodium hydride (1.2 eq.), anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve or suspend this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., potassium carbonate, 1.2 eq.).

-

Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or with gentle heating (50-80 °C) for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Alkylation Experimental Workflow

Diazotization

The diazotization of the primary amino group in this compound to form a diazonium salt is a versatile transformation. This reaction is typically carried out at low temperatures using sodium nitrite in the presence of a strong acid. The resulting diazonium salt is often unstable and is used in situ for subsequent reactions, such as Sandmeyer-type reactions to introduce a variety of substituents at the 5-position.

Experimental Protocol: Diazotization of this compound

-

Materials: this compound, concentrated hydrochloric acid, sodium nitrite, water.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., by TLC).

-

The resulting diazonium salt solution is then used immediately in the subsequent reaction.

-

Diazotization Reaction Pathway

Role in Cyclization Reactions: The Traube Purine Synthesis

One of the most significant applications of 5-aminopyrimidine derivatives is in the synthesis of purines via the Traube purine synthesis.[8][13][14][15][16][17] This powerful method involves the construction of the imidazole ring onto a pre-existing pyrimidine core. For this compound, the process typically involves nitrosation at the 5-position, followed by reduction to yield a 4,5-diaminopyrimidine intermediate. This diamine is then cyclized with a one-carbon synthon, such as formic acid or a derivative, to afford the purine scaffold.

Experimental Protocol: Traube Purine Synthesis (Generalized)

-

Materials: 4-Amino-6-hydroxypyrimidine, sodium nitrite, sodium hydrosulfite (or other reducing agent), formic acid.

-

Procedure:

-

Nitrosation: Dissolve 4-Amino-6-hydroxypyrimidine in an acidic solution and treat with sodium nitrite at low temperature to introduce a nitroso group at the 5-position.

-

Reduction: Reduce the 5-nitroso-4-amino-6-hydroxypyrimidine to 4,5-diamino-6-hydroxypyrimidine using a suitable reducing agent like sodium hydrosulfite.[18]

-

Cyclization: Heat the resulting 4,5-diamino-6-hydroxypyrimidine in formic acid to effect cyclization and form the corresponding purine.[15]

-

Traube Purine Synthesis Pathway

Spectroscopic Characterization

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Predicted and Expected Spectroscopic Data

| Technique | This compound | Acylated/Alkylated Derivatives |

|---|---|---|

| ¹H NMR | Signals for the pyrimidine ring proton and exchangeable protons of the amino and hydroxyl groups. | Appearance of new signals corresponding to the acyl or alkyl group; a shift in the pyrimidine proton signal. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons. | Appearance of new carbon signals from the introduced group and shifts in the pyrimidine ring carbon signals. |

| IR | Characteristic N-H stretching and bending vibrations for the primary amine, O-H stretching for the hydroxyl groups, and C=O and C=N stretching of the pyrimidine ring. | Appearance of a strong C=O stretching band for amides (around 1650-1680 cm⁻¹); disappearance of primary N-H bending vibrations. |

| Mass Spec | Molecular ion peak corresponding to C₄H₅N₃O₂ (m/z 127.10). Fragmentation may involve loss of CO, HCN, or NH₂. | Molecular ion peak corresponding to the mass of the derivative. Fragmentation patterns will include features of the added acyl or alkyl group. |

Applications in Drug Discovery and Development

The aminopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the realm of protein kinase inhibitors.[1][2] Many kinase inhibitors mimic the adenine core of ATP to bind to the kinase hinge region, and the aminopyrimidine motif is an effective bioisostere for this purpose.[19] The ability to readily derivatize the 5-amino group of this compound allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.[7][20] For instance, the introduction of various substituents can modulate interactions with specific amino acid residues in the kinase active site, leading to the development of highly targeted therapies for diseases such as cancer.[21]

Conclusion

The 5-amino group of this compound is a key functional group that imparts this molecule with a rich and versatile reactivity profile. Its nucleophilic character allows for a wide range of transformations, including acylation, alkylation, and diazotization, providing access to a diverse array of derivatives. Furthermore, its crucial role in the Traube purine synthesis highlights its importance as a precursor to more complex heterocyclic systems of significant biological interest. A thorough understanding of the basic reactivity of this amino group is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C4H5N3O2 | CID 293729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. scribd.com [scribd.com]

- 17. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors for the Treatment of Acute Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Compounds from 5-Amino-4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-4,6-dihydroxypyrimidine, commonly known by its more stable tautomeric form, 5-aminouracil, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. As a derivative of uracil, a fundamental component of nucleic acids, this compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, and antibacterial activities.[3][4] Functioning as a thymine antagonist, 5-aminouracil and its analogues can interfere with nucleotide metabolism by blocking DNA synthesis, a mechanism central to the action of many chemotherapeutic agents.[3]

This document provides detailed protocols and application notes for the chemical modification of 5-aminouracil to generate novel derivatives with therapeutic potential. The key synthetic strategies discussed include the conversion to 5-halouracil intermediates and subsequent derivatization via palladium-catalyzed cross-coupling reactions.

Synthetic Pathways and Experimental Workflows

A primary strategy for diversifying the 5-aminouracil core is a two-step process. First, the 5-amino group is converted into a more versatile halide (e.g., bromo or iodo) via a diazotization-halogenation reaction. This 5-halouracil intermediate is a crucial building block for subsequent carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to introduce aryl or vinyl substituents.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted Aminouracils from 5-Bromouracil

This protocol details the nucleophilic substitution of 5-bromouracil with various amines to generate a library of 5-aminouracil derivatives. This method can be adapted to synthesize a wide range of compounds for structure-activity relationship (SAR) studies.[1]

Materials:

-

5-Bromouracil (1.0 eq)

-

Appropriate amine (e.g., p-substituted aniline) (2.0 eq)

-

Quinoline (1.5 eq)

-

Ethylene glycol (as solvent)

-

Water, deionized

-

Ethyl acetate

Procedure:

-

Combine 5-bromouracil (10.47 mmol, 1.0 eq), the desired amine (20.95 mmol, 2.0 eq), and quinoline (16.08 mmol, 1.5 eq) in a round-bottom flask.[1]

-

Add ethylene glycol (50 mL) to the mixture.[1]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[1]

-

After 1 hour, cool the flask to room temperature, which should result in the solidification of the reaction mass.[1]

-

Add cold water (250 mL) to the solidified mass. Break up the solid and filter the precipitate.[1]

-

Wash the filtered solid sequentially with water (3 x 50 mL) to remove residual ethylene glycol, followed by ethyl acetate (3 x 15 mL) to remove traces of quinoline and unreacted amine.[1]

-